2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a phthalazinone moiety, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-formylbenzoic acid and a suitable phthalazinone derivative.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled addition of reagents.
Reagents: Triethylamine is added dropwise to the reaction mixture, followed by the addition of hydrazine hydrate.
Reaction Time: The mixture is allowed to react at room temperature for several hours before being heated to 70°C for further reaction.
Product Isolation: The product is isolated by adjusting the pH to acidic conditions using hydrochloric acid, followed by filtration and washing with water and ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Condensation: The phthalazinone ring can undergo condensation reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.
Condensation: Acidic or basic catalysts are employed depending on the specific reaction.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted benzamides.
Condensation: Creation of complex aromatic systems with potential biological activity.
Scientific Research Applications
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP).
Biology: Investigated for its potential anticancer properties due to its ability to inhibit PARP, an enzyme involved in DNA repair.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents.
Industry: Utilized in the design of isocorydine derivatives with anticancer effects
Mechanism of Action
The mechanism of action of 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide primarily involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 2-cyano-N-(2-nitrophenyl)acetamide
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide stands out due to its specific inhibition of PARP, making it a valuable compound in cancer research. Its unique structure allows for targeted interactions with the enzyme, providing a basis for the development of new therapeutic agents .
Properties
IUPAC Name |
2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-15(12-7-3-4-8-14(12)20(23)24)17-9-13-10-5-1-2-6-11(10)16(22)19-18-13/h1-8H,9H2,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLSOOABCCZCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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